(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H15FN2O4S2 and its molecular weight is 394.44. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Sulfonamide derivatives substituted with benzothiazole and other heterocyclic rings have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers in the treatment of cancer through PDT, indicating the potential of sulfonyl-thiazolyl compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Novel heterocyclic compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties. These compounds include a range of derivatives such as thiazole, pyridone, pyrazole, and chromene, indicating the versatility of sulfonyl and thiazolyl groups in contributing to antimicrobial activity. Such compounds have shown promising results against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Darwish et al., 2014).
Anticonvulsant Agents
Synthesis of azoles incorporating a sulfonamide moiety has been explored for their anticonvulsant activities. Compounds with these functional groups have shown protection against picrotoxin-induced convulsion, with some derivatives exhibiting significant anticonvulsive effects and high protection levels. This research suggests the potential application of such molecules in developing new anticonvulsant drugs (Farag et al., 2012).
Cytotoxic Activity for Cancer Treatment
The cytotoxic activities of novel sulfonamide derivatives have been assessed, with some compounds found to be potent against breast and colon cancer cell lines. The study of sulfonamide compounds, including those with benzothiazole moieties, in cancer research indicates their potential utility in developing new cancer therapies (Ghorab et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJCLXRTIBUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.